molecular formula C10H12ClNO2 B1665165 Arbaclofen CAS No. 69308-37-8

Arbaclofen

Katalognummer: B1665165
CAS-Nummer: 69308-37-8
Molekulargewicht: 213.66 g/mol
InChI-Schlüssel: KPYSYYIEGFHWSV-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Arbaclofen ist das aktive R-Enantiomer von Baclofen, einem Agonisten des γ-Aminobuttersäure-B-Rezeptors. Es ist bekannt für seine höhere Spezifität und Potenz im Vergleich zum S-Enantiomer und racemischem Baclofen. This compound wird hauptsächlich zur Behandlung von Spastik bei Multipler Sklerose und anderen neurologischen Erkrankungen eingesetzt .

Wissenschaftliche Forschungsanwendungen

Arbaclofen hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es als Agonist an den γ-Aminobuttersäure-B-Rezeptoren wirkt. Diese Wirkung erhöht die inhibitorische Neurotransmission, was zu einer Reduktion der Muskelspastik führt. Zu den molekularen Zielstrukturen gehören die γ-Aminobuttersäure-B-Rezeptor-Untereinheiten 1 und 2. Die Fähigkeit von this compound, im unteren Dünndarm und im Dickdarm resorbiert zu werden, ermöglicht die Entwicklung von Retardformulierungen .

Wirkmechanismus

Target of Action

®-Baclofen, also known as Arbaclofen, primarily targets the GABA-B receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to regulate neuronal excitability and synaptic transmission .

Mode of Action

This compound acts as an agonist at the GABA-B receptors . By binding to these receptors, it enhances the inhibitory effects of GABA neurotransmission. This results in hyperpolarization of neurons and a decrease in the release of excitatory neurotransmitters, thereby reducing neuronal excitability .

Biochemical Pathways

The activation of GABA-B receptors by this compound influences several biochemical pathways. It inhibits the activity of adenylate cyclase, reducing the production of cyclic AMP. This leads to a decrease in the activity of protein kinase A, affecting downstream signaling pathways involved in neuronal excitability and synaptic plasticity .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is rapidly absorbed. It is widely distributed throughout the body, including the central nervous system. This compound is primarily metabolized in the liver and excreted in the urine . These ADME properties influence the bioavailability of this compound, determining its therapeutic efficacy and potential side effects.

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in neuronal excitability and a reduction in the release of excitatory neurotransmitters. This can result in a decrease in muscle spasticity and an improvement in symptoms of conditions like multiple sclerosis and spinal cord injury .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH can affect the stability of the drug. Additionally, individual factors like age, gender, liver function, and kidney function can influence the pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and potential side effects .

Zukünftige Richtungen

Arbaclofen has been well tolerated even at higher doses up to 15 mg tri-daily so it is likely that further studies will be carried out both in ASD and in subtypes of ASD including FXS . Future success in this field will depend on learning from past challenges to improve clinical trial design, choose appropriate outcome measures and age range choices, and find readily modulated drug targets .

Vorbereitungsmethoden

Arbaclofen kann durch verschiedene Synthesewege hergestellt werden. Ein übliches Verfahren beinhaltet die Trennung von racemischem Baclofen in seine R- und S-Enantiomere. Dieser Prozess beinhaltet typischerweise die Verwendung von chiraler Chromatographie oder enzymatischer Auflösung. Industrielle Produktionsmethoden können die Verwendung spezifischer Katalysatoren und Reaktionsbedingungen beinhalten, um Ausbeute und Reinheit zu optimieren .

Analyse Chemischer Reaktionen

Arbaclofen unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

    Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden. Übliche Reagenzien für die Oxidation sind Wasserstoffperoxid und andere Oxidationsmittel.

    Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkoholderivate umwandeln.

    Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Amino- und Carboxylgruppen. Übliche Reagenzien sind Halogenierungsmittel und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Arbaclofen wird oft mit anderen Verbindungen verglichen, wie zum Beispiel:

    Baclofen: Das racemische Gemisch aus R- und S-Enantiomeren. This compound hat eine höhere Spezifität und Potenz im Vergleich zu Baclofen.

    Gabapentin: Ein weiteres γ-Aminobuttersäure-Analogon, das für ähnliche Indikationen verwendet wird, aber einen anderen Wirkmechanismus hat.

    Tizanidin: Ein Muskelrelaxans mit einem anderen pharmakologischen Profil.

Die Einzigartigkeit von this compound liegt in seiner höheren Spezifität für den γ-Aminobuttersäure-B-Rezeptor und seiner Retardformulierung, die die Patientencompliance verbessert und die Dosierhäufigkeit reduziert .

Eigenschaften

IUPAC Name

(3R)-4-amino-3-(4-chlorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYSYYIEGFHWSV-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(=O)O)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219366
Record name Arbaclofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Arbaclofen, or R-baclofen, acts upstream of the mGluR5 receptor to increase inhibitory neurotransmission. It is the isomer of baclofen which harbors antispastic activity.
Record name Arbaclofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08891
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

69308-37-8
Record name (-)-Baclofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69308-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arbaclofen [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069308378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arbaclofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08891
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Arbaclofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-Amino-3-(4-chlorophenyl)butyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARBACLOFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NYU6UTW25B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

206-208 °C
Record name Arbaclofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08891
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arbaclofen
Reactant of Route 2
Arbaclofen
Reactant of Route 3
Reactant of Route 3
Arbaclofen
Reactant of Route 4
Arbaclofen
Reactant of Route 5
Arbaclofen
Reactant of Route 6
Arbaclofen

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.